2-Norbornanamine, 2-ethyl-N-methyl-
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Overview
Description
2-Norbornanamine, 2-ethyl-N-methyl- is a Drug / Therapeutic Agent.
Scientific Research Applications
Synthesis and Characterization
N-Methyl-3-phenyl-norbornan-2-amine, closely related to the compound , has been synthesized and characterized. Although initially developed as an analeptic, it has found use as a recreational drug. The synthesis process and its mass spectra interpretations are significant for understanding its chemical properties (Kavanagh et al., 2013).
Application in Pharmacology
Derivatives of related compounds have shown promise as novel therapeutic agents. For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been evaluated for their therapeutic potential in facilitating psychotherapy, suggesting a new pharmacologic class known as entactogens (Nichols et al., 1986).
Chemical Reactions and Properties
Ethyl 2-methyl-2,3-butadienoate's reaction with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines, demonstrates the chemical versatility of related compounds. This study highlights the compound's role in creating new chemical structures with potential applications in various chemical domains (Zhu et al., 2003).
Optically Active Amines Research
Research on N-salicylidene derivatives of α and β-phenylalkylamines, which include compounds structurally similar to 2-Norbornanamine, 2-ethyl-N-methyl-, contributes to understanding their stereochemical properties. This research is pivotal in medicinal chemistry and the development of chiral substances (Smith & Willis, 1970).
Pharmacological Applications
A broad range of pharmacological applications, such as the development of novel psychoactive compounds and therapeutic agents, is evident in the research. Compounds related to 2-Norbornanamine, 2-ethyl-N-methyl- have been explored for their interactions with neurotransmitters and potential as sigma receptor ligands, indicating their significance in neuropharmacology and drug development (de Costa et al., 1992).
properties
CAS RN |
63907-03-9 |
---|---|
Product Name |
2-Norbornanamine, 2-ethyl-N-methyl- |
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-ethyl-N-methylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-3-10(11-2)7-8-4-5-9(10)6-8/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
BKUXFGWLJDZSMK-UHFFFAOYSA-N |
SMILES |
CCC1(CC2CCC1C2)NC |
Canonical SMILES |
CCC1(CC2CCC1C2)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-Norbornanamine, 2-ethyl-N-methyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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